

Application Notes and Protocols for DSM-421

Dosage in Animal Model Studies

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Compound of Interest

Compound Name: DSM-421

Cat. No.: B12361809

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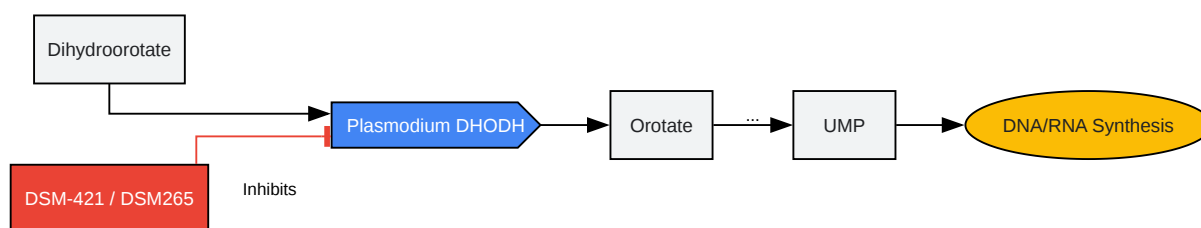
These application notes provide a comprehensive overview of the preclinical evaluation of **DSM-421** and its related compound, DSM265, focusing on their dosage in animal models of malaria. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.

Introduction

DSM-421 and DSM265 are potent and selective inhibitors of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2] As this pathway is essential for parasite survival and is absent in humans (who can salvage pyrimidines), DHODH represents a validated and promising target for antimalarial drug development.[1] DSM265 was the first in this class to advance to clinical trials, and **DSM-421** was subsequently developed as a backup compound with improved drug-like properties, including better solubility and increased plasma exposure after oral dosing.[1][2] Both compounds have demonstrated significant activity against the blood and liver stages of Plasmodium falciparum.

Mechanism of Action: DHODH Inhibition

DSM-421 and DSM265 exert their antimalarial effect by binding to the DHODH enzyme of the parasite, inhibiting its function. This blockage disrupts the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Consequently, the parasite is unable to replicate and is cleared from the host.



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Caption: Signaling pathway of **DSM-421**/DSM265 action.

Quantitative Data Summary

The following tables summarize the reported dosages of **DSM-421** and DSM265 in preclinical animal models. The primary model utilized for efficacy testing is the SCID (Severe Combined Immunodeficient) mouse engrafted with human erythrocytes and infected with *Plasmodium falciparum*.

Table 1: **DSM-421** Dosage in Animal Models

Animal Model	Parasite Strain	Dosing Regimen	Efficacy	Reference
SCID mouse	<i>P. falciparum</i>	Oral, 30 mg/kg, single dose	ED ₉₀ of 8.9 mg/kg	Not explicitly stated, but inferred from efficacy data
SCID mouse	<i>P. falciparum</i>	Oral, 100 mg/kg, single dose	ED ₉₉ of 26 mg/kg	Not explicitly stated, but inferred from efficacy data

Table 2: DSM265 Dosage in Animal Models

Animal Model	Parasite Strain	Dosing Regimen	Efficacy	Reference
SCID mouse	<i>P. falciparum</i>	Oral, 1, 10, 25, 50, 75, 100 mg/kg, once daily for 4 days	Dose-dependent reduction in parasitemia	
SCID mouse	<i>P. falciparum</i>	Oral, 3.6 mg/kg, once daily for 4 days	ED ₉₀	

Experimental Protocols

In Vivo Efficacy Study in the *P. falciparum* SCID Mouse Model

This protocol describes a standard 4-day suppressive test to evaluate the in vivo efficacy of **DSM-421** or DSM265.

Objective: To determine the dose-dependent efficacy of the test compound in reducing parasitemia in a murine model of human malaria.

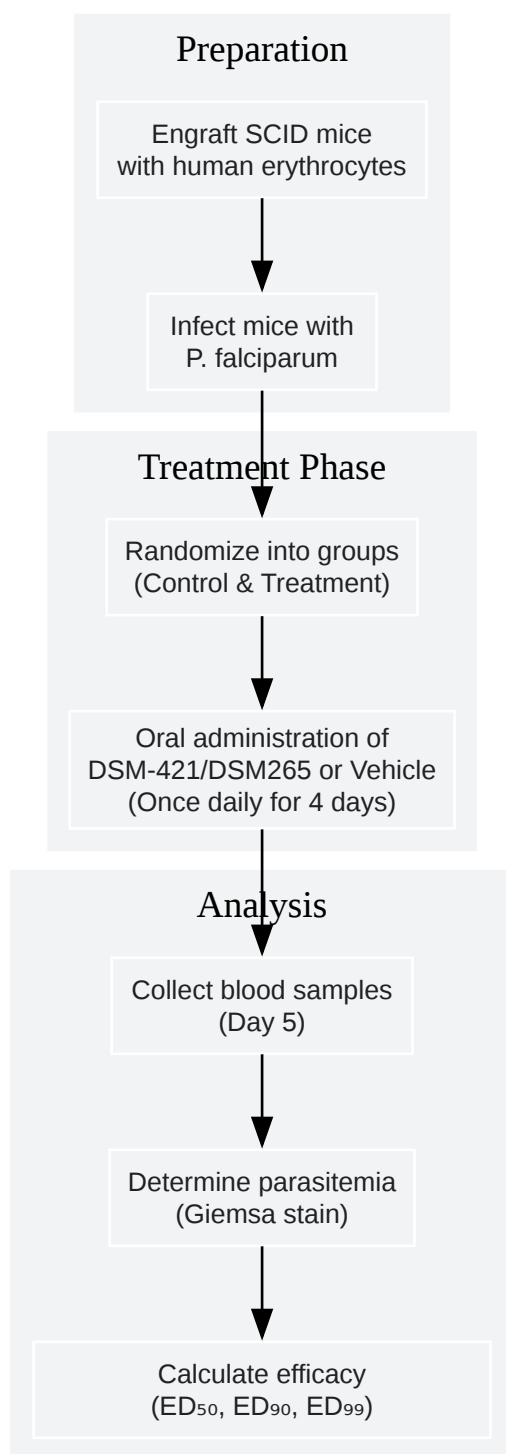
Materials:

- **DSM-421** or DSM265
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose, 0.1% Tween 80 in water)
- SCID mice
- Human erythrocytes
- Plasmodium falciparum culture
- Standard laboratory equipment for animal handling and dosing
- Microscope and reagents for Giemsa staining

Procedure:

- **Animal Model Preparation:**
 - Engraft SCID mice with human erythrocytes to allow for P. falciparum infection.
- **Infection:**
 - Infect the engrafted mice with P. falciparum.
- **Grouping and Dosing:**
 - Randomly assign infected mice to control and treatment groups.
 - Prepare a dose range of the test compound in the selected vehicle.
 - Administer the compound or vehicle orally to the respective groups once daily for four consecutive days.
- **Monitoring:**
 - Monitor the health of the animals daily.

- On day 5 (24 hours after the last dose), collect blood samples for parasitemia determination.
- Data Analysis:
 - Prepare thin blood smears and stain with Giemsa.
 - Determine the percentage of parasitized erythrocytes by microscopy.
 - Calculate the percent reduction in parasitemia for each treatment group compared to the vehicle control group.
 - Determine the ED₅₀, ED₉₀, and ED₉₉ values.



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Caption: Experimental workflow for in vivo efficacy testing.

Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of **DSM-421** or DSM265.

Objective: To characterize the pharmacokinetic properties of the test compound in mice.

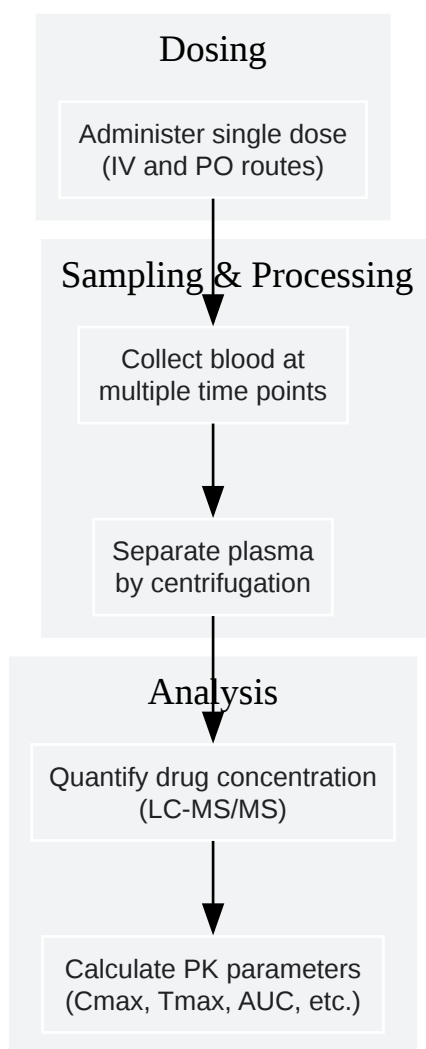
Materials:

- **DSM-421** or DSM265
- Formulation for intravenous (IV) and oral (PO) administration
- Healthy mice (e.g., BALB/c or C57BL/6)
- Equipment for blood collection (e.g., capillaries, collection tubes with anticoagulant)
- Centrifuge
- LC-MS/MS system for bioanalysis

Procedure:

- Dosing:
 - Administer a single dose of the test compound to two groups of mice via IV and PO routes.
- Blood Sampling:
 - Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
- Plasma Preparation:
 - Centrifuge the blood samples to separate plasma.
- Bioanalysis:
 - Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

- Data Analysis:
 - Calculate key pharmacokinetic parameters, including:
 - Maximum concentration (C_{max})
 - Time to maximum concentration (T_{max})
 - Area under the concentration-time curve (AUC)
 - Half-life (t_{1/2})
 - Clearance (CL)
 - Volume of distribution (V_d)
 - Bioavailability (F%)



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Caption: Workflow for a typical pharmacokinetic study.

Conclusion

DSM-421 and its predecessor DSM265 represent a promising new class of antimalarials targeting the DHODH enzyme. The provided data and protocols offer a foundation for researchers to conduct further preclinical studies to fully elucidate the potential of **DSM-421** as a novel treatment for malaria. The use of the *P. falciparum* SCID mouse model is crucial for evaluating the in vivo efficacy of these compounds, and standard pharmacokinetic studies are essential for understanding their disposition in biological systems. These detailed investigations

will be instrumental in the continued development of **DSM-421** and other DHODH inhibitors as next-generation antimalarial therapies.

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References

- [1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor \(DSM421\) with improved drug-like properties for treatment and prevention of malaria - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. ora.ox.ac.uk \[ora.ox.ac.uk\]](#)
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